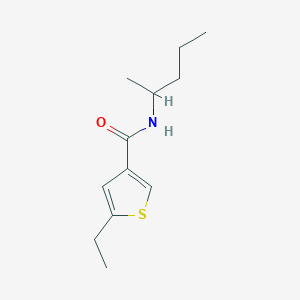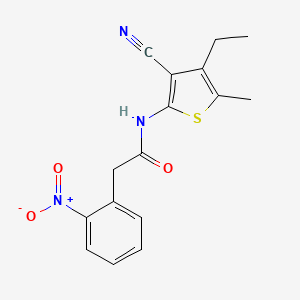![molecular formula C17H18N2O5S B4264779 ethyl 5-ethyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4264779.png)
ethyl 5-ethyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate
Vue d'ensemble
Description
Ethyl 5-ethyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as ET-1 and has been found to have various biochemical and physiological effects. We will also list future directions for further research on ET-1.
Mécanisme D'action
ET-1 exerts its effects by binding to and activating the endothelin receptors in the body. There are two types of endothelin receptors, ETA and ETB. ET-1 has a higher affinity for the ETA receptor and has been found to be a potent vasoconstrictor when it binds to this receptor. ET-1 has also been shown to have effects on other physiological processes, such as cell proliferation and apoptosis.
Biochemical and Physiological Effects
ET-1 has various biochemical and physiological effects. As mentioned earlier, it is a potent vasoconstrictor and has been used to study the effects of vasoconstriction on blood flow and blood pressure. ET-1 has also been found to have anti-tumor effects and has been used to study the mechanisms of cancer cell death. In addition, ET-1 has been shown to have effects on the immune system, the nervous system, and the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ET-1 in lab experiments is its potency. ET-1 is one of the most potent vasoconstrictors in the human body and can be used in small concentrations to achieve the desired effects. Another advantage is that ET-1 has been well-studied and its effects are well-known. However, there are also limitations to using ET-1 in lab experiments. One limitation is that it can be expensive to obtain. Another limitation is that it can be difficult to work with due to its potency and potential side effects.
Orientations Futures
There are several future directions for further research on ET-1. One area of research could be to study the effects of ET-1 on other physiological processes, such as inflammation and oxidative stress. Another area of research could be to study the potential applications of ET-1 in drug development. ET-1 has been found to have anti-tumor effects and could potentially be used to develop new cancer treatments. Finally, more research could be done to optimize the synthesis method of ET-1 and to find more cost-effective ways to obtain this compound.
Conclusion
In conclusion, ET-1 is a chemical compound that has been studied for its potential applications in scientific research. Its potency and well-known effects make it a valuable tool for studying various physiological processes. However, there are also limitations to using ET-1 in lab experiments. Further research is needed to fully understand the potential applications of ET-1 and to optimize its synthesis method.
Applications De Recherche Scientifique
ET-1 has been studied for its potential applications in scientific research. One of the most well-known applications of ET-1 is its use as a vasoconstrictor in cardiovascular research. ET-1 has been found to be one of the most potent vasoconstrictors in the human body and has been used to study the effects of vasoconstriction on blood flow and blood pressure. ET-1 has also been studied for its potential applications in cancer research. It has been found to have anti-tumor effects and has been used to study the mechanisms of cancer cell death.
Propriétés
IUPAC Name |
ethyl 5-ethyl-2-[[2-(2-nitrophenyl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-3-12-10-13(17(21)24-4-2)16(25-12)18-15(20)9-11-7-5-6-8-14(11)19(22)23/h5-8,10H,3-4,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTMZZJJUXPROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-])C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-ethyl-2-{[(2-nitrophenyl)acetyl]amino}thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-({[2,5-bis(ethoxycarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4264728.png)
![methyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4264730.png)
![ethyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4264734.png)


![ethyl 5-methyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4264749.png)
![ethyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4264752.png)
![ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4264753.png)

![N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4264761.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-isopropoxybenzamide](/img/structure/B4264770.png)
